N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides and hydrazones. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE typically involves the reaction of appropriate acid hydrazides and carbonyl compounds (e.g., aldehydes or ketones) in an alcoholic solvent such as methanol, ethanol, or butanol . The reaction is often catalyzed by a small amount of concentrated hydrochloric acid under reflux conditions. For instance, the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with 2-acetylbenzofuran in anhydrous ethanol yields the desired product in high yield .
Chemical Reactions Analysis
N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group and the benzimidazole moiety can participate in nucleophilic substitution reactions under appropriate conditions.
Condensation: The hydrazide group can react with aldehydes or ketones to form hydrazones.
Scientific Research Applications
N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating infections and cancer.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound’s hydrazide and benzimidazole moieties are known to interact with enzymes and proteins, inhibiting their activity and leading to the observed biological effects. For example, the compound may inhibit the activity of bacterial enzymes, leading to antibacterial effects, or interfere with cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE can be compared with other similar compounds, such as:
(E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide: This compound also contains a hydrazide group and exhibits similar biological activities.
Indole Derivatives: Compounds like (E)-N’-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide share structural similarities and biological activities.
Trimethoxyphenyl Derivatives: These compounds are known for their diverse biological activities and can be used as a reference for comparison.
Properties
Molecular Formula |
C18H18N4O2S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H18N4O2S/c1-22-16-6-4-3-5-15(16)20-18(22)25-12-17(23)21-19-11-13-7-9-14(24-2)10-8-13/h3-11H,12H2,1-2H3,(H,21,23)/b19-11+ |
InChI Key |
WAXCHKIGKBGBAJ-YBFXNURJSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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